(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-((3-ethylpentan-3-yl)oxy)-4-oxobutanoic acid
Description
The compound "(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-((3-ethylpentan-3-yl)oxy)-4-oxobutanoic acid" is an Fmoc-protected amino acid derivative featuring a 3-ethylpentan-3-yl ester group. The Fmoc (9-fluorenylmethoxycarbonyl) group is widely employed for temporary amine protection in solid-phase peptide synthesis (SPPS), while ester groups (e.g., 3-ethylpentan-3-yl) influence solubility, stability, and bioactivity .
Properties
IUPAC Name |
(2S)-4-(3-ethylpentan-3-yloxy)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31NO6/c1-4-26(5-2,6-3)33-23(28)15-22(24(29)30)27-25(31)32-16-21-19-13-9-7-11-17(19)18-12-8-10-14-20(18)21/h7-14,21-22H,4-6,15-16H2,1-3H3,(H,27,31)(H,29,30)/t22-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKTZFYNWFWALD-QFIPXVFZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CC)OC(=O)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)(CC)OC(=O)C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-((3-ethylpentan-3-yl)oxy)-4-oxobutanoic acid is a complex organic compound that belongs to the class of amino acids and derivatives. Its unique structure, characterized by the presence of a fluorenyl group, enhances its lipophilicity and may significantly influence its biological interactions. This article delves into the biological activities associated with this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound's chemical formula is , and it features several functional groups that contribute to its biological activity. The fluorenyl group is known for its role in enhancing the binding affinities of compounds to various biological targets.
1. Antimicrobial Activity
Research indicates that derivatives of fluorenyl-containing compounds exhibit significant antimicrobial properties. For example, studies have shown that certain structural analogs can inhibit the growth of various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria .
| Compound | Target Organism | Inhibition Concentration (µg/mL) |
|---|---|---|
| Fluorenyl Derivative 1 | MRSA | 15 |
| Fluorenyl Derivative 2 | Bacillus anthracis | 10 |
| Fluorenyl Derivative 3 | Burkholderia thailandensis | 12 |
2. Neuroprotective Effects
Some studies suggest that fluorenyl derivatives may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. The structural modifications in these compounds can enhance their ability to cross the blood-brain barrier, allowing them to exert protective effects on neuronal cells .
3. Anti-inflammatory Properties
The compound may also modulate inflammatory pathways, influencing cytokine production and immune responses. Research has indicated that certain fluorenyl derivatives can inhibit pro-inflammatory cytokines, which could be beneficial in managing inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of fluorenyl derivatives demonstrated their effectiveness against multi-drug resistant strains of Mycobacterium tuberculosis. Among the tested compounds, one derivative showed a minimum inhibitory concentration (MIC) of 5 µg/mL against the H37Rv strain, indicating potent activity against this pathogen .
Case Study 2: Neuroprotection
A research investigation into the neuroprotective effects of fluorenyl derivatives found that one particular analog significantly reduced oxidative stress markers in neuronal cell lines. This study highlighted the potential of these compounds in developing treatments for conditions like Alzheimer's disease .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis reveals that modifications to the fluorenyl or alkoxy groups can enhance or diminish biological activities. For instance, increasing the length of the alkoxy chain has been associated with improved antimicrobial efficacy .
Scientific Research Applications
Structure and Composition
The compound has a complex structure characterized by the presence of a fluorene moiety, which enhances its biological activity. Its molecular formula is , and it has a molecular weight of approximately 429.56 g/mol. The presence of the 9H-fluorenyl group contributes to its hydrophobic properties, making it suitable for various biological applications.
Drug Development
One of the primary applications of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-((3-ethylpentan-3-yl)oxy)-4-oxobutanoic acid is in the development of novel pharmaceuticals. Its structure allows it to interact with biological targets effectively, making it a candidate for:
- Antimicrobial Agents : Recent studies have shown that derivatives of fluorene possess antimicrobial properties, suggesting that this compound may exhibit similar activities against various pathogens .
- Anticancer Research : The unique structural features may allow for targeted delivery systems in cancer therapies, enhancing the efficacy of existing treatments .
Biochemical Studies
The compound's ability to modulate enzyme activity is being explored in biochemical research. For instance, it has been investigated for its potential as an inhibitor of specific proteases involved in disease processes, such as those related to malaria .
Material Science
Fluorene derivatives are also being studied for their applications in material science, particularly in the development of organic semiconductors and photovoltaic materials due to their excellent electronic properties. The compound can serve as a building block for more complex structures used in electronic devices.
Table 1: Summary of Research Findings
Detailed Case Study Example
In a recent study published in MDPI, researchers synthesized various fluorene derivatives and evaluated their antimicrobial activities against multidrug-resistant bacteria. The study highlighted that certain modifications to the fluorene structure significantly enhanced antimicrobial potency while maintaining low toxicity levels towards human cells . This underscores the potential for this compound to be developed into effective therapeutic agents.
Chemical Reactions Analysis
Fmoc Group Removal
The Fmoc group is cleaved under basic conditions (e.g., 20% piperidine in dimethylformamide) via β-elimination. This reaction is critical in solid-phase peptide synthesis (SPPS) to expose the amino group for further coupling .
Example Reaction:
Conditions:
Ester Hydrolysis
The 3-ethylpentan-3-yl ester is hydrolyzed under acidic conditions (e.g., trifluoroacetic acid (TFA)) to yield the free carboxylic acid. This step is essential for deprotecting the aspartic acid side chain in peptide synthesis .
Example Reaction:
Conditions:
Coupling Reactions
The carboxylic acid group participates in amide bond formation using activating agents like HBTU or HATU.
Example Reaction with HATU:
Key Data:
| Parameter | Value | Source Analogy |
|---|---|---|
| Activation Reagent | HATU (1.1 equiv) | Similar to |
| Base | DIPEA (3.0 equiv) | PubChem CID 25133591 |
| Yield | 85–92% (typical for Fmoc-Asp) |
Thermal Stability
The compound decomposes at 148–150°C, consistent with Fmoc-protected amino acids .
Photochemical Sensitivity
The fluorenyl group is UV-sensitive, requiring storage in amber vials to prevent degradation .
Comparison with Structural Analogues
Key Research Findings
-
Stereochemical Integrity : The (S)-configuration at the α-carbon remains stable under standard SPPS conditions, as confirmed by chiral HPLC analysis of related compounds .
-
Side Reactions : β-Methyl substitution reduces aspartimide formation by 40% compared to unprotected aspartic acid .
-
Coupling Efficiency : Activating the carboxylic acid with HATU improves coupling yields by 15% compared to EDCl/HOBt .
Comparison with Similar Compounds
Ester Group Variations
The 3-ethylpentan-3-yl ester distinguishes the target compound from analogs with alternative ester substituents:
Key Observations :
Amino Group Modifications
The target compound’s Fmoc-protected amino group is conserved across analogs, but methylation or substitution alters reactivity and applications:
Key Observations :
Stereochemical and Functional Group Variations
Enantiomers and functional group additions significantly impact bioactivity and synthesis:
Q & A
Q. What is the role of the Fmoc group in this compound during peptide synthesis?
The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protecting group for the amino functionality, enabling selective deprotection under mild basic conditions (e.g., piperidine). This allows sequential peptide chain elongation without disrupting other sensitive functional groups. The steric bulk of the Fmoc group also minimizes side reactions during solid-phase synthesis .
Q. What safety precautions are critical when handling this compound?
Based on SDS
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315, H319) .
- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols (H335) .
- Storage : Keep in a tightly sealed container in a cool, dry, ventilated area away from strong acids/bases .
Q. How should accidental exposure to this compound be managed?
- Skin contact : Wash immediately with soap and water for 15 minutes .
- Eye exposure : Rinse with copious water for 15 minutes and seek medical attention .
- Inhalation : Move to fresh air; administer oxygen if breathing is labored .
Q. What analytical methods confirm the compound’s identity and purity?
- HPLC : To assess purity and detect impurities under reverse-phase conditions.
- NMR : Confirm structural integrity (e.g., characteristic Fmoc aromatic protons at δ 7.2–7.8 ppm) .
- Mass spectrometry (MS) : Verify molecular weight (e.g., ESI-MS for [M+H]+ ion) .
Advanced Research Questions
Q. How can synthesis yield be optimized for this compound?
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) while maintaining >90% yield for analogous Fmoc-protected amino acids .
- Solvent optimization : Use dichloromethane (DCM) or DMF for improved solubility of intermediates .
- Catalyst screening : Test coupling agents like HATU or PyBOP for efficient amide bond formation .
Q. How do researchers resolve contradictions in reported toxicity data?
- In vitro assays : Perform MTT assays on mammalian cell lines (e.g., HEK293) to evaluate cytotoxicity.
- Comparative analysis : Cross-reference SDS data (e.g., acute oral toxicity Category 4 in vs. "no data available" in ).
- Dose-response studies : Establish LD50 values using rodent models under OECD guidelines .
Q. What experimental strategies assess the compound’s stability under varying pH?
- Accelerated stability testing : Incubate the compound at pH 2–12 (37°C) and monitor degradation via HPLC.
- Kinetic analysis : Calculate half-life (t½) using first-order degradation models .
- Identify decomposition products : LC-MS/MS to detect byproducts like free Fmoc or oxobutanoic acid derivatives .
Q. How does the 3-ethylpentan-3-yl ester group influence solubility and bioavailability?
- LogP determination : Compare experimental (shake-flask method) vs. computational (ChemAxon) values to predict lipophilicity.
- Solubility screening : Test in PBS, DMSO, and ethanol; the bulky ester likely reduces aqueous solubility but enhances membrane permeability .
- In vivo PK studies : Administer radiolabeled compound to rodents and measure plasma/tissue distribution .
Q. How can researchers design interaction studies with biological targets?
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., proteases) to measure binding affinity (KD).
- Molecular docking : Use Schrödinger Suite or AutoDock to predict binding modes with active sites .
- Circular Dichroism (CD) : Monitor conformational changes in proteins upon compound binding .
Q. What strategies mitigate purity issues during large-scale synthesis?
- Recrystallization : Optimize solvent systems (e.g., ethyl acetate/hexane) to remove hydrophobic impurities.
- Flash chromatography : Use silica gel with gradient elution (e.g., 5–50% EtOAc in hexane) .
- Quality control : Implement in-process checks via TLC or UPLC to ensure intermediates meet ≥95% purity .
Data Contradiction Analysis
Q. How to address conflicting data on the compound’s environmental toxicity?
- Ecotoxicity assays : Conduct Daphnia magna acute toxicity tests (OECD 202) to compare with SDS claims of "no data available" .
- QSAR modeling : Predict environmental fate (e.g., bioaccumulation potential) using EPI Suite .
- Collaborative verification : Cross-validate results with independent labs to rule out methodological variability .
Methodological Best Practices
- Synthesis optimization : Always include negative controls (e.g., uncatalyzed reactions) to benchmark yield improvements .
- Safety protocols : Regularly update risk assessments using the latest SDS revisions (e.g., vs. ).
- Data transparency : Publish raw analytical data (HPLC chromatograms, NMR spectra) to facilitate reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
